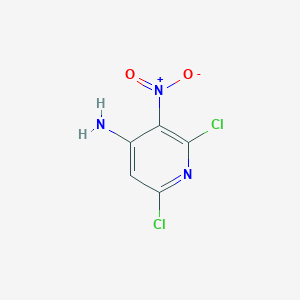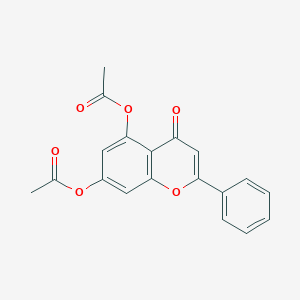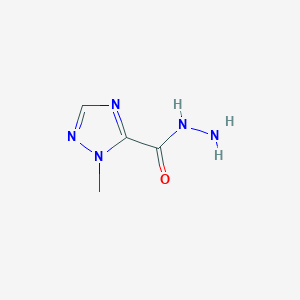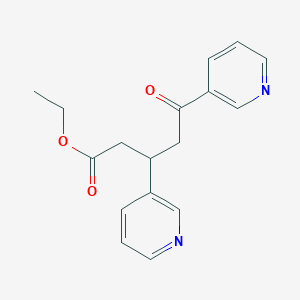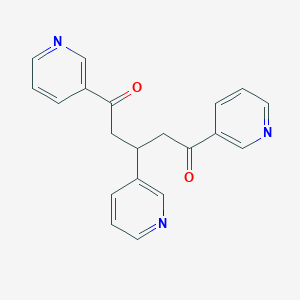
N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine and related compounds typically involves complex organic reactions, including nitration, methylation, and amination. For example, studies have described the reductive conjugate addition nitro-Mannich route for the stereoselective synthesis of tetrahydroquinoxalines, showcasing the diversity in synthetic approaches for related compounds (Anderson et al., 2016). Additionally, the synthesis of di- and tetra-substituted tetra-azaphenanthrenes (pyrazino[2,3-f]quinoxalines) from nitroquinoxalines through amination and condensation steps highlights the complexity and versatility of synthetic strategies for these compounds (Nasielski‐Hinkens & Benedek-Vamos, 1975).
Molecular Structure Analysis
The molecular structure of N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine is characterized by its quinoxaline core, substituted with nitro and methyl groups. These substitutions significantly affect the compound's electronic structure and reactivity. Density functional method (DFT) studies, including FT-IR analyses, provide insights into the geometrical structures, vibrational frequencies, and molecular electrostatic potential (MEP) of such compounds, facilitating a deeper understanding of their chemical behavior (Vessally et al., 2013).
Wissenschaftliche Forschungsanwendungen
Reduction of Toxic Substances by Lactic Acid Bacteria
Lactic acid bacteria (LAB) have been shown to effectively reduce toxic substances in food, including heterocyclic amines, through adsorption or degradation mechanisms. LAB's peptidoglycans can bind to and decrease the levels of these harmful substances, showcasing a potential application in improving food safety (Shao et al., 2021).
Biogenic Amines in Fish and Food Safety
Biogenic amines in fish have been studied for their roles in intoxication, spoilage, and nitrosamine formation, highlighting the importance of understanding these compounds in the context of food safety and quality determination (Bulushi et al., 2009).
Advanced Oxidation Processes for Degradation
Advanced Oxidation Processes (AOPs) have been identified as effective methods for the degradation of nitrogen-containing hazardous compounds, including amines and azo dyes, in water and wastewater treatment. This highlights the role of these processes in mitigating the environmental impact of such compounds (Bhat & Gogate, 2021).
Nitrosamine Formation and Removal
Studies on N-Nitrosodimethylamine (NDMA) and its precursors have provided insights into their formation mechanisms and removal strategies during water and wastewater treatment processes. This research underscores the challenge of managing these potent carcinogens in our water supplies (Sgroi et al., 2018).
Catalytic Reduction of Nitro Compounds
Research on the selective catalytic reduction of aromatic nitro compounds into amines and related compounds using carbon monoxide has shown the potential of these reactions in organic synthesis, offering pathways to valuable amines and isocyanates (Tafesh & Weiguny, 1996).
Eigenschaften
IUPAC Name |
N,2,3,7-tetramethyl-5-nitroquinoxalin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-6-5-9-11(15-8(3)7(2)14-9)12(16(17)18)10(6)13-4/h5,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBDSPSEGFJNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N=C2C(=C1NC)[N+](=O)[O-])C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566043 | |
| Record name | N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine | |
CAS RN |
149703-60-6 | |
| Record name | N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




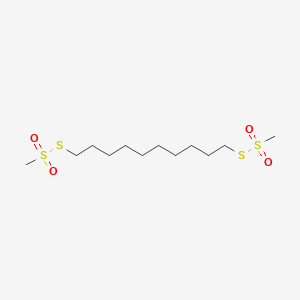
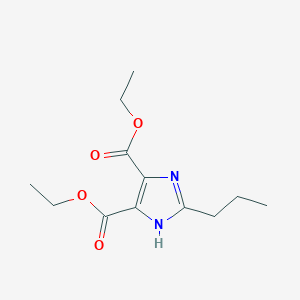


![2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B19423.png)
